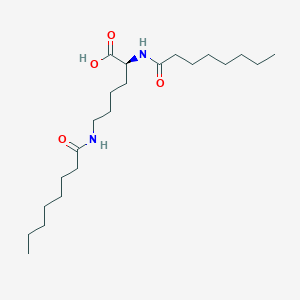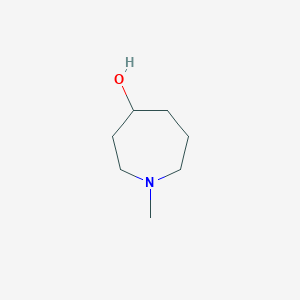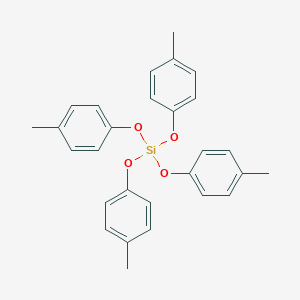
Tetrakis(4-methylphenyl) orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-methylphenyl) orthosilicate, also known as TMPS, is an organosilicon compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in most organic solvents. TMPS is a versatile reagent that is used for the synthesis of various organic and inorganic compounds.
Wirkmechanismus
Tetrakis(4-methylphenyl) orthosilicate reacts with water to form silicic acid, which can then condense to form siloxane bonds. The siloxane bonds can further condense to form silsesquioxane polymers or MOFs. The reaction mechanism of Tetrakis(4-methylphenyl) orthosilicate is complex and depends on various factors such as pH, temperature, and the presence of other reagents.
Biochemical and Physiological Effects:
Tetrakis(4-methylphenyl) orthosilicate does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is important to handle Tetrakis(4-methylphenyl) orthosilicate with care as it is a toxic and flammable liquid. It can cause skin and eye irritation and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrakis(4-methylphenyl) orthosilicate has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of a wide range of compounds. It is also relatively easy to handle and has a long shelf life. However, Tetrakis(4-methylphenyl) orthosilicate has some limitations as well. It is a toxic and flammable liquid that requires careful handling. It can also react with water and other reagents, which can complicate the reaction mechanism.
Zukünftige Richtungen
There are several future directions for the use of Tetrakis(4-methylphenyl) orthosilicate in scientific research. One potential application is in the synthesis of new silsesquioxane polymers with improved properties such as higher thermal stability and mechanical strength. Another potential application is in the synthesis of new MOFs with enhanced gas storage and separation properties. Tetrakis(4-methylphenyl) orthosilicate can also be used in the synthesis of new materials for drug delivery and catalysis. Overall, Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that has potential applications in various fields of scientific research.
Synthesemethoden
Tetrakis(4-methylphenyl) orthosilicate can be synthesized by the reaction of tetraethyl orthosilicate (TEOS) with 4-methylphenol in the presence of a catalyst such as hydrochloric acid. The reaction takes place at room temperature and the product is obtained in high yield. The chemical equation for the synthesis of Tetrakis(4-methylphenyl) orthosilicate is as follows:
TEOS + 4-methylphenol → Tetrakis(4-methylphenyl) orthosilicate + ethanol
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-methylphenyl) orthosilicate is widely used in scientific research for the synthesis of various organic and inorganic compounds. It is used as a reagent in the preparation of silsesquioxane polymers, which have potential applications in nanotechnology, catalysis, and drug delivery. Tetrakis(4-methylphenyl) orthosilicate is also used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Tetrakis(4-methylphenyl) orthosilicate is a versatile reagent that can be used for the synthesis of a wide range of compounds.
Eigenschaften
CAS-Nummer |
16714-41-3 |
|---|---|
Produktname |
Tetrakis(4-methylphenyl) orthosilicate |
Molekularformel |
C28H28O4Si |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
tetrakis(4-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
InChI-Schlüssel |
QVRHUEBADCVHJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)O[Si](OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C |
Andere CAS-Nummern |
16714-41-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



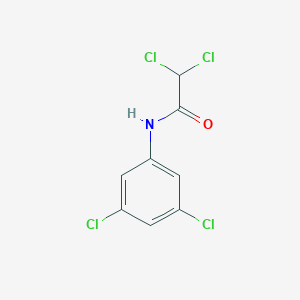
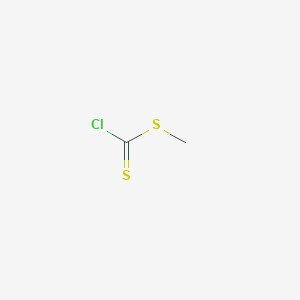
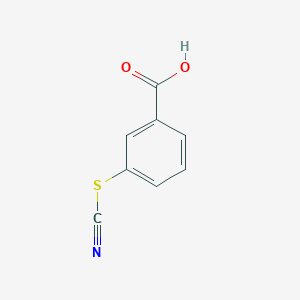


![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

